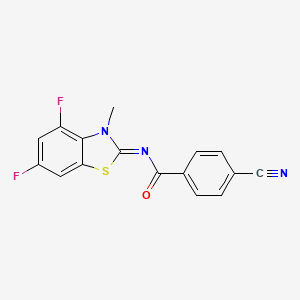

4-cyano-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-cyano-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps. The purpose of

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

Synthesis and Sensing Applications : A study by Younes et al. (2020) discussed the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, focusing on their solid-state properties and potential in colorimetric sensing of fluoride anions. The use of X-ray crystallography and UV-Vis absorption analyses were key in understanding these compounds (Younes et al., 2020).

Crystal Structures of Derivatives : Baheti et al. (2002) explored the synthesis of 2,3-disubstituted derivatives of 4H-Pyrimido[2,1-b]-benzothiazole. The study highlights the reactivity of these compounds with various reagents, demonstrating their versatility in chemical synthesis (Baheti et al., 2002).

Chemosensors and Colorimetric Detection

Cyanide Detection : Wang et al. (2015) synthesized coumarin benzothiazole derivatives and investigated their ability to detect cyanide anions. These compounds showed significant colorimetric changes, making them useful for naked-eye detection of cyanide (Wang et al., 2015).

Colorimetric Sensing of Fluoride Anions : Younes et al. (2020) again, demonstrated that certain benzamide derivatives exhibit a color transition in response to fluoride anion, which is crucial for the development of colorimetric sensors (Younes et al., 2020).

Anticancer Activity

- In-vitro Anticancer Activity : Waghmare et al. (2013) synthesized 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3]benzothiazole and its derivatives, demonstrating significant in-vitro anticancer activity against various cancer cell lines (Waghmare et al., 2013).

Novel Synthetic Approaches

Microwave Promoted Synthesis : A study by Saeed (2009) discussed the efficient and cleaner method of synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides using microwave irradiation, highlighting the advancements in synthetic methods (Saeed, 2009).

Multicomponent Synthesis : Hossaini et al. (2017) developed a one-pot, multicomponent synthesis method for new (4-oxothiazolidine-2-ylidene)benzamide derivatives, demonstrating the evolving complexity and efficiency in the synthesis of such compounds (Hossaini et al., 2017).

Photochromic and Electronic Properties

Thermally Irreversible Photochromic Systems : Uchida et al. (1992) synthesized cyano- and halogen-substituted derivatives for longer wavelength sensitivity, highlighting the photochromic properties of these compounds (Uchida et al., 1992).

Electronic Properties in Polymers : Casey et al. (2015) reported on a novel acceptor, 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole, and its impact on charge transport properties in conjugated polymers, indicating its role in electronic applications (Casey et al., 2015).

Propiedades

IUPAC Name |

4-cyano-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2N3OS/c1-21-14-12(18)6-11(17)7-13(14)23-16(21)20-15(22)10-4-2-9(8-19)3-5-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZYZHYZFNZZBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2877108.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2877109.png)

![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2877110.png)

![Methyl 2-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)hydrazinecarboxylate](/img/structure/B2877115.png)

![2,3-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2877121.png)

![N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2877130.png)